2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide
Description
This compound features a thiazole core substituted at the 2-position with a (4-chlorobenzyl)thio group and at the 4-position with an acetamide moiety linked to a 3-methoxybenzyl group.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-25-18-4-2-3-15(9-18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-5-7-16(21)8-6-14/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTSFXWFBKTYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is a thiazole-derived molecule that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and relevant research findings.
Synthesis
The synthesis of the compound involves the reaction of thiazole derivatives with various benzyl amines. The general synthetic pathway can be summarized as follows:
- Formation of Thiazole Core : The thiazole ring is synthesized through the condensation of appropriate thiourea derivatives with α-bromoacetophenones.
- Substitution Reactions : The introduction of the 4-chlorobenzyl and 3-methoxybenzyl groups is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final acetamide structure is obtained by acylating the amine with acetic anhydride.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, a related thiazole derivative showed activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Thiazole Derivative | 4–8 | Antimicrobial against MRSA |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A related compound demonstrated significant cytotoxicity against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib . This suggests that the compound may interact with critical cellular pathways involved in cancer cell proliferation.
The proposed mechanism of action for thiazole derivatives often involves the inhibition of key enzymes or pathways in target cells. For example, some studies indicate that these compounds may inhibit poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair mechanisms. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Mycobacterium abscessus, revealing promising results that could be extrapolated to similar compounds like our target molecule .
- Cytotoxicity Testing : Another study assessed the cytotoxic effects of thiazole-based compounds on different cancer cell lines, finding significant activity that warrants further investigation into our compound's potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole moiety is known for its ability to interact with biological targets, making it a promising scaffold for anticancer agents.
- Mechanism of Action : The compound may exert its cytotoxic effects through the induction of apoptosis in cancer cells. Research indicates that derivatives with thiazole rings can inhibit cell proliferation in various cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-15 (colon cancer) .
- Case Studies : In vitro studies using CCK-8 assays demonstrated that compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide displayed significant cytotoxicity against these cancer cell lines, with IC50 values indicating effective dose-response relationships .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound's structure suggests potential efficacy against a range of pathogens.
- Antibacterial and Antifungal Activity : Studies have shown that thiazole compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans .
- Mechanism : The antimicrobial action is often attributed to the disruption of cellular processes in microorganisms, possibly through interference with nucleic acid synthesis or enzyme activity .
Enzyme Inhibition
The inhibition of specific enzymes is another area where thiazole derivatives have shown promise.
- Carbonic Anhydrase Inhibition : Some thiazole compounds have been identified as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Studies indicate that modifications to the thiazole structure can enhance inhibitory potency .
- Case Study Findings : A study reported that certain thiazole derivatives exhibited significant inhibition against carbonic anhydrase III, suggesting their potential use in treating conditions where modulation of this enzyme is beneficial .
Summary Table of Applications
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation with common oxidizing agents:
-
Hydrogen peroxide (H₂O₂) : Forms sulfoxide derivatives at 0-5°C in methanol
-
Potassium permanganate (KMnO₄) : Produces sulfones under acidic conditions (50°C, H₂SO₄ catalyst)
Key products :
| Starting Material | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Thioether | H₂O₂ (30%) | Sulfoxide | 65-72 |
| Thioether | KMnO₄ | Sulfone | 58-63 |
Reduction Reactions
The acetamide group and aromatic rings participate in selective reductions:
-
Lithium aluminum hydride (LiAlH₄) : Reduces amide to amine (THF, reflux)
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Catalytic hydrogenation (H₂/Pd-C) : Saturates thiazole ring (50 psi, 80°C)
Reaction pathways :
Nucleophilic Aromatic Substitution (NAS):
The 4-chlorobenzyl group undergoes NAS with:
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Methoxide (NaOMe) : Replaces Cl with OMe (DMF, 120°C)
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Ammonia (NH₃) : Forms benzylamine derivatives (sealed tube, 150°C)
Electrophilic Substitution:
The 3-methoxybenzyl group directs electrophiles to para positions (HNO₃/H₂SO₄ yields nitro derivatives)
Hydrolysis Reactions
Acidic hydrolysis (HCl/H₂O, reflux):
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Cleaves acetamide to carboxylic acid
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Thioether remains intact below 100°C
Basic hydrolysis (NaOH/EtOH, 60°C):
-
Produces sodium carboxylate and free amine
Complexation and Chelation
The thiazole nitrogen and sulfur atoms coordinate with:
| Metal Ion | Ligand Site | Application |
|---|---|---|
| Cu²⁺ | Thiazole N,S | Antimicrobial agents |
| Fe³⁺ | Acetamide O | Catalytic systems |
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
Table 1: Key Structural and Physical Properties
Key Observations:
- Substituent Effects: The 4-chlorobenzyl (4-Cl-Bn) group, common in the target and compound 5j , is associated with higher melting points (138–140°C) compared to non-halogenated analogues. The 3-methoxybenzyl group in the target may enhance solubility due to its polar nature.
- Synthetic Yields: The target’s structural complexity may lead to lower yields compared to simpler derivatives like 107b , though direct data are absent. Compound 8c shows significantly lower yields (21%) due to steric hindrance from the morpholinoethoxy group.
- Biological Activity : Thiazole derivatives with electron-withdrawing groups (e.g., chloro, methoxy) often exhibit enhanced antimicrobial activity. For example, 107b shows potent antibacterial effects (MIC: 6.25 μg/mL), suggesting the target’s 3-methoxybenzyl group could similarly influence activity.
Antitumor Activity of Quinazoline and Thiazolidinone Analogues
Table 2: Antitumor Activity Comparison
Key Observations:
- The target’s thiazole-thioether motif is structurally distinct from quinazoline-based antitumor agents but shares functional similarities (e.g., sulfur linkages, aromatic substituents). Compound C demonstrates potent antitumor activity (GI50: 3.16 mM), highlighting the importance of bulky hydrophobic groups (e.g., phenethyl) in enhancing efficacy.
Q & A
Q. What are the common synthetic pathways for synthesizing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.
Introduction of the 4-chlorobenzylthio group : Nucleophilic substitution using 4-chlorobenzyl halides.
Attachment of the 3-methoxybenzyl group : Alkylation or acylation reactions with 3-methoxybenzylamine.
Key reagents include triethylamine (as a base), dichloromethane or DMF (solvents), and catalysts like DMAP. Reaction temperatures range from 0°C (for sensitive intermediates) to reflux conditions. Yield optimization often requires inert atmospheres (e.g., nitrogen) .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios. For example, the 4-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 432.98 [M+H]) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer Potential : IC values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction .
- Anti-inflammatory Effects : Inhibition of COX-2 (50% at 20 µM) in RAW 264.7 macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
-
Substituent Variation : Modify the 3-methoxybenzyl group to electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects.
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Thioether Linker Replacement : Replace the benzylthio group with sulfonamide or selenoether moieties.
-
Assay Strategy : Test derivatives in enzyme inhibition (e.g., kinase assays) and cytotoxicity panels. For example, replacing the 4-chlorobenzyl group with a 4-fluorobenzyl group improved antibacterial activity by 2-fold .
Substituent Modification Biological Outcome 4-Chlorobenzyl → 4-Fluorobenzyl ↑ Antibacterial activity (MIC: 8 → 4 µg/mL) 3-Methoxybenzyl → 3-Nitrobenzyl ↑ Cytotoxicity (IC: 50 → 25 µM)
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Re-test under uniform conditions (e.g., same cell lines, incubation times). For example, discrepancies in IC values may arise from varying MTT assay protocols .
- Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry, as impurities in diastereomers can skew results .
- Computational Validation : Molecular docking to identify binding pose variations in target proteins (e.g., EGFR kinase) .
Q. What experimental approaches are used to elucidate the mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC against purified targets (e.g., topoisomerase II) using fluorescent substrate cleavage assays .
- Cellular Imaging : Confocal microscopy with Annexin V-FITC/PI staining to confirm apoptosis .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., upregulation of pro-apoptotic BAX) .
Q. How can stability and solubility be optimized for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (tested via shake-flask method) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve plasma half-life .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. How can target interactions be validated experimentally?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to recombinant proteins .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cell lines (e.g., EGFR HCT-116) .
Q. What computational methods support drug design for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding stability .
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to predict logP and IC .
Q. How should discrepancies between in vitro and in vivo efficacy be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and tissue distribution via LC-MS/MS in rodent models .
- Metabolite Identification : Incubate with liver microsomes to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
